5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
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Overview
Description
5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is a complex heterocyclic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene typically involves a series of intricate steps. One common method involves the ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . This process uses Grubbs catalysts (first- and third-generation) and proceeds in a living fashion, resulting in high yields and well-defined polymer structures .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reactions. These reactions utilize renewable starting materials, such as levulinic acid, and proceed under mild conditions to yield the desired tricyclic structures .
Chemical Reactions Analysis
Types of Reactions
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene has several applications in scientific research:
Industry: Utilized in the synthesis of high-performance polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds exhibit similar anti-inflammatory properties and are used in medicinal chemistry.
Uniqueness
5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is unique due to its sulfur and nitrogen atoms within the tricyclic framework, which confer distinct chemical reactivity and biological activity
Biological Activity
5-Thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene is a complex organic compound with significant potential in various biological applications. Its unique tricyclic structure allows for diverse interactions with biological systems, leading to a range of pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C23H26N2O4S2
- Molecular Weight : 458.6 g/mol
- IUPAC Name : Methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
The compound's structure features a tricyclic core with sulfur and nitrogen atoms, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens:
Pathogen Type | Activity | Reference |
---|---|---|
Bacteria | Effective against Gram-positive and Gram-negative bacteria | |
Fungi | Inhibitory effects on fungal strains |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- Study Findings : In vitro tests indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
- Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects:
- Cell Line Studies : It demonstrated cytotoxicity against various cancer cell lines.
- Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.
Case Studies
Several research studies have investigated the biological activities of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the efficacy against bacterial infections.
- Method : Disk diffusion method was employed.
- Results : Showed significant inhibition zones against tested pathogens.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory markers.
- Method : ELISA assays for cytokine measurement.
- Results : Marked reduction in TNF-alpha and IL-6 levels.
-
Anticancer Research :
- Objective : Investigate cytotoxic effects on cancer cells.
- Method : MTT assay for cell viability.
- Results : IC50 values indicated potent activity against breast and lung cancer cell lines.
Properties
Molecular Formula |
C10H14N2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene |
InChI |
InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2 |
InChI Key |
NLRRDRKYIZDCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1SC=C3 |
Origin of Product |
United States |
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